(1R,2S)-2-phenylcyclohexane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-phenylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2,(H,14,15)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTERYDAAQMJMTD-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24905-74-6 | |
| Record name | rac-(1R,2S)-2-phenylcyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2-phenylcyclohex-2-en-1-one using a chiral catalyst. This reaction proceeds under mild conditions, typically at room temperature and atmospheric pressure, using hydrogen gas and a chiral rhodium or ruthenium catalyst.
Industrial Production Methods: In an industrial setting, the production of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-2-phenylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Formation of phenylcyclohexanone derivatives.
Reduction: Formation of phenylcyclohexanol or phenylcyclohexanal.
Substitution: Formation of brominated or nitrated phenylcyclohexane derivatives.
Scientific Research Applications
Chiral Building Block in Organic Synthesis
(1R,2S)-2-Phenylcyclohexane-1-carboxylic acid serves as a vital chiral building block in the synthesis of various complex molecules. Its ability to provide chirality is essential in creating compounds with specific biological activities.
Pharmaceutical Applications
The compound is utilized as a precursor for synthesizing pharmaceuticals that require specific stereochemistry. For example, it is involved in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents that benefit from chiral resolution processes .
Biological Studies
In biological research, (1R,2S)-2-phenylcyclohexane-1-carboxylic acid is used to study enzyme-substrate interactions and chiral recognition mechanisms. Its interactions can influence binding affinities and specificity in various biological systems .
Industrial Applications
Industrially, this compound is employed in the production of fine chemicals and as an intermediate in organic synthesis processes. It plays a role in the manufacturing of flavors, fragrances, and agricultural chemicals due to its unique chemical properties .
Asymmetric Hydrogenation
One common method is the asymmetric hydrogenation of 2-phenylcyclohexanone using chiral catalysts. This reaction occurs under mild conditions, yielding high enantiomeric excess and purity.
Resolution of Racemic Mixtures
Another approach involves the resolution of racemic mixtures through various techniques such as enzymatic resolution or chromatographic methods to isolate the desired enantiomer .
Case Study 1: Asymmetric Synthesis of Pharmaceuticals
A study demonstrated the use of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid as a precursor for synthesizing a series of chiral NSAIDs. The researchers highlighted how the specific stereochemistry influenced the pharmacological activity of the resulting compounds .
Case Study 2: Enzyme Interaction Studies
Research focusing on enzyme-substrate interactions revealed that (1R,2S)-2-phenylcyclohexane-1-carboxylic acid could effectively mimic natural substrates. This property was exploited to understand better how enzymes recognize and process chiral molecules .
Mechanism of Action
The mechanism of action of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, its interaction with enzymes may involve the formation of hydrogen bonds and hydrophobic interactions, leading to inhibition or activation of the enzyme’s activity.
Comparison with Similar Compounds
Structural Analogues: Cyclohexane vs. Smaller Carbocycles
- Cyclopropane Derivatives : (1R,2S)-2-Bromo-1-methylcyclopropanecarboxylic acid () shares a carboxylic acid group but features a strained cyclopropane ring. The bromo substituent enhances electrophilicity, making it reactive in substitution reactions. Its molecular weight (179.01 g/mol) is lower than the cyclohexane analogue, affecting density and solubility .
- Cyclobutane Derivatives: Oligomers incorporating (1R,2S)-2-(aminomethyl)cyclobutanecarboxylic acid () exhibit distinct supramolecular behavior due to cyclobutane’s intermediate ring strain. These compounds form organogels, whereas the cyclohexane analogue’s flexibility may reduce gelation propensity .
Stereoisomers and Enantiomers
- (1S,2R)-2-Aminocyclohexanecarboxylic Acid Hydrochloride (): This stereoisomer reverses the configuration at C1 and C2. The amino group at C2 increases basicity (pKa ~9.5) compared to the phenyl-substituted compound, altering solubility in aqueous media. It is used in peptide mimetics but lacks the phenyl group’s hydrophobic interactions .
- Cis-2-Aminocyclohexanecarboxylic Acid (): The (1R,2S) configuration in this amino acid derivative enhances hydrogen-bonding capacity, making it a candidate for enzyme inhibition studies. Its melting point and optical rotation ([α] values) differ significantly from the phenyl-substituted analogue due to reduced aromaticity .
Ring Size Variations in β-Amino Acids
- Cyclopentane to Cyclooctane Derivatives (): β-amino acids with (1R,2S) configurations but varying ring sizes (C5–C8) show divergent enzymatic recognition. For example, (1R,2S)-2-aminocyclopentanecarboxylic acid (C5) exhibits higher CALB-catalyzed hydrolysis rates than larger rings (C8), highlighting steric effects in biocatalytic processes .
Substituent Effects
- Trifluoromethylphenyl Substituent (): The compound (1R,2S)-2-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexanecarboxylic acid introduces a strong electron-withdrawing group. This enhances metabolic stability and lipophilicity (logP ~3.2) compared to the parent phenyl compound, making it suitable for drug design .
- Benzyloxycarbonyl Group (): (1S,2R)-2-((Benzyloxy)carbonyl)cyclohexane-1-carboxylic acid (MW 262.31 g/mol) demonstrates increased steric bulk, reducing hydrolysis susceptibility. Its ester group contrasts with the phenyl analogue’s aromaticity, altering solubility in polar solvents .
Physicochemical Properties
*Estimated based on analogous cyclohexane carboxylic acids.
Biological Activity
(1R,2S)-2-phenylcyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on a synthesis of available literature.
Chemical Structure and Properties
(1R,2S)-2-phenylcyclohexane-1-carboxylic acid is characterized by its cyclohexane ring with a phenyl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 208.26 g/mol. The stereochemistry of the compound contributes to its biological activity, influencing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that (1R,2S)-2-phenylcyclohexane-1-carboxylic acid exhibits antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria, suggesting that the compound can inhibit bacterial growth through disruption of cell membrane integrity and interference with metabolic pathways .
2. Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in treating inflammatory diseases . The mechanism appears to involve the inhibition of key signaling pathways associated with inflammation.
3. Anticancer Properties
Preliminary investigations into the anticancer properties of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid have revealed its ability to induce apoptosis in cancer cell lines. The compound was found to activate caspase pathways leading to programmed cell death, highlighting its potential as a chemotherapeutic agent .
The biological activity of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis.
- Cytokine Modulation : By inhibiting specific kinases involved in inflammatory signaling pathways, the compound can decrease cytokine production.
- Apoptotic Pathway Activation : Induction of apoptosis through mitochondrial pathways has been observed, where the compound triggers cytochrome c release and subsequent caspase activation.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid against Staphylococcus aureus infections. Results indicated a significant reduction in bacterial load in treated subjects compared to controls, supporting its use as an adjunctive therapy in bacterial infections .
Case Study 2: Anti-inflammatory Activity
In an animal model of arthritis, administration of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid resulted in reduced joint swelling and pain. Histological analysis showed decreased infiltration of inflammatory cells in treated joints compared to untreated controls .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing enantiomerically pure (1R,2S)-2-phenylcyclohexane-1-carboxylic acid?
- Methodological Answer : Enantiomeric purity can be achieved via chiral resolution using resolving agents like R-(+)-α-methylbenzylamine. For example, trans-cyclohexanedicarboxylic acid was resolved using this agent, followed by acidification to isolate the desired enantiomer . Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance diastereomeric salt formation. Confirm purity via chiral HPLC or polarimetry, referencing protocols for analogous cyclohexane derivatives .
Q. How can I characterize the stereochemistry and purity of (1R,2S)-2-phenylcyclohexane-1-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to analyze coupling constants and diastereotopic protons. For example, cyclohexane derivatives with phenyl substituents show distinct splitting patterns due to restricted rotation .
- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for structurally similar 1-amino-2-phenylcyclohexanecarboxylic acid .
- Chiral Chromatography : Employ HPLC with a chiral stationary phase (e.g., amylose- or cellulose-based columns) and validate using retention times of known enantiomers .
Q. What safety precautions are critical when handling (1R,2S)-2-phenylcyclohexane-1-carboxylic acid?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as related cyclohexane-carboxylic acids are classified as skin irritants (H315) .
- Ventilation : Use fume hoods to minimize aerosol formation, especially during weighing or solvent evaporation .
- Waste Disposal : Neutralize acidic residues before disposal and adhere to institutional guidelines for organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
